molecular formula C12H14ClNO3 B1451684 2-Chloro-5-(3-methylbutanamido)benzoic acid CAS No. 1030555-28-2

2-Chloro-5-(3-methylbutanamido)benzoic acid

Cat. No. B1451684
CAS RN: 1030555-28-2
M. Wt: 255.7 g/mol
InChI Key: NBCLUGXQCNNVFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-Chloro-5-(3-methylbutanamido)benzoic acid” is a chemical compound with the molecular formula C12H14ClNO3 . It contains a total of 31 bonds, including 17 non-H bonds, 8 multiple bonds, 4 rotatable bonds, 2 double bonds, and 6 aromatic bonds. It also has 1 six-membered ring, 1 carboxylic acid (aromatic), 1 secondary amide (aliphatic), and 1 hydroxyl group .


Molecular Structure Analysis

The molecule contains a total of 31 atoms, including 14 Hydrogen atoms, 12 Carbon atoms, 1 Nitrogen atom, 3 Oxygen atoms, and 1 Chlorine atom . It also contains 1 six-membered ring, 1 carboxylic acid (aromatic), 1 secondary amide (aliphatic), and 1 hydroxyl group .


Physical And Chemical Properties Analysis

The predicted boiling point of “2-Chloro-5-(3-methylbutanamido)benzoic acid” is 458.4±35.0 °C, and its predicted density is 1.298±0.06 g/cm3 . The predicted pKa value is 2.76±0.25 .

Scientific Research Applications

Anti-Inflammatory Agent

“2-Chloro-5-(3-methylbutanamido)benzoic acid” is used in the synthesis of mesalamine , an anti-inflammatory agent . Mesalamine is used for the treatment of inflammation associated with various chronic diseases including arterial sclerosis, obesity, diabetes, neurodegenerative diseases, and even cancer . The synthesis protocol involves the conversion of a chloro group into a hydroxyl group using aqueous KOH solution, followed by the reduction of a nitro group to amine .

Treatment of Colitis

Mesalamine, synthesized from “2-Chloro-5-(3-methylbutanamido)benzoic acid”, is prescribed for the treatment and management of colitis . Colitis is an inflammation of the colon, and mesalamine helps in reducing the symptoms associated with this condition .

Production of Salicylates

“2-Chloro-5-(3-methylbutanamido)benzoic acid” is also used in the production of salicylates . Salicylates are a class of drugs that are used to relieve pain and reduce inflammation .

Synthesis of Sulphasalazine, Olsalazine, and Balsalazide

Mesalamine, derived from “2-Chloro-5-(3-methylbutanamido)benzoic acid”, is a key intermediate for sulphasalazine, olsalazine, and balsalazide . These are medications used to treat inflammatory bowel diseases .

Pharmaceutical Research and Development

“2-Chloro-5-(3-methylbutanamido)benzoic acid” is a key component in the pharmaceutical research and development industry . Given its structural versatility and ability to undergo substitutions at both the amino and carboxyl groups, it is great for the development of a wide range of novel molecules with potential medical applications .

Antimicrobial Applications

Some derivatives of “2-Chloro-5-(3-methylbutanamido)benzoic acid” have shown promising antimicrobial properties . These compounds have broad-spectrum activity as compared to standard drugs like ketoconazole and norfloxacin .

Safety and Hazards

While specific safety and hazard information for “2-Chloro-5-(3-methylbutanamido)benzoic acid” is not available, it’s important to handle all chemical compounds with care. Always use personal protective equipment, avoid breathing dust/fume/gas/mist/vapors/spray, and do not eat, drink, or smoke when using this product .

properties

IUPAC Name

2-chloro-5-(3-methylbutanoylamino)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClNO3/c1-7(2)5-11(15)14-8-3-4-10(13)9(6-8)12(16)17/h3-4,6-7H,5H2,1-2H3,(H,14,15)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBCLUGXQCNNVFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)NC1=CC(=C(C=C1)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-5-(3-methylbutanamido)benzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-5-(3-methylbutanamido)benzoic acid
Reactant of Route 2
Reactant of Route 2
2-Chloro-5-(3-methylbutanamido)benzoic acid
Reactant of Route 3
Reactant of Route 3
2-Chloro-5-(3-methylbutanamido)benzoic acid
Reactant of Route 4
Reactant of Route 4
2-Chloro-5-(3-methylbutanamido)benzoic acid
Reactant of Route 5
Reactant of Route 5
2-Chloro-5-(3-methylbutanamido)benzoic acid
Reactant of Route 6
Reactant of Route 6
2-Chloro-5-(3-methylbutanamido)benzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.